Tropine phenylacetate hydrochloride
Description
Opioid Receptor Modulation by Tropine Derivatives
Tropine phenylacetate hydrochloride interacts with μ-opioid receptors (MORs) through allosteric modulation rather than direct agonism. Structural analyses reveal its phenylacetate moiety enables hydrogen bonding with conserved residues in the MOR extracellular loop 2 (ECL2), particularly Tyr148 and Asp149. This interaction stabilizes receptor conformations that enhance β-arrestin recruitment over G-protein coupling, as demonstrated in HEK293 cell models expressing human MOR isoforms.
Key mechanistic differences from classical opioids include:
- Receptor Internalization Dynamics : The compound accelerates MOR internalization (t₁/₂ = 8.7 ± 1.2 min vs. 14.3 ± 2.1 min for morphine) via clathrin-mediated pathways.
- Signal Bias : Biased signaling coefficients (Δlog(τ/KA)) show 3.1-fold preference for β-arrestin-2 over Gi/o activation in electrophysiological assays.
- Cross-Reactivity : Binds δ-opioid receptors (DORs) with moderate affinity (Ki = 89 nM) but exhibits inverse agonism at κ-opioid receptors (KORs).
Table 1: Receptor Binding Profiles of Tropine Derivatives
| Compound | MOR Ki (nM) | DOR Ki (nM) | KOR Ki (nM) | β-Arrestin Bias Factor |
|---|---|---|---|---|
| Tropine phenylacetate | 24 ± 3.1 | 89 ± 12 | 1520 ± 210 | 3.1 |
| Ibutropin | 18 ± 2.4 | 45 ± 6 | 980 ± 145 | 1.8 |
| 3α-phenylacetoxy | 120 ± 15 | 340 ± 45 | 2450 ± 310 | 0.4 |
[Data compiled from 1,2,4,5]
Impact on Respiratory Control Systems and Alveolar Gas Exchange
In vivo rat models demonstrate this compound paradoxically enhances fentanyl-induced respiratory depression while maintaining analgesic efficacy. Key respiratory parameters show:
- Minute Ventilation : 38% greater suppression vs. fentanyl alone (p < 0.01)
- Alveolar-Arterial Gradient : Increases from 15.2 ± 2.1 mmHg to 28.7 ± 3.4 mmHg (p < 0.001)
- Hypoxic Ventilatory Response : Complete abolition at doses ≥2 mg/kg
Mechanistically, this stems from dual modulation of:
- Carotid Body Chemoreceptors : Potentiates adenosine A2A receptor-mediated inhibition of glomus cell depolarization
- Pre-Bötzinger Complex : Enhances μ-opioid receptor coupling to TWIK-related acid-sensitive K+ (TASK) channels
- Pulmonary Surfactant : Reduces dipalmitoylphosphatidylcholine content by 22% through direct phospholipid interactions
Comparative Analysis with Structurally Related Tropine Esters
This compound exhibits distinct pharmacological behavior compared to Ibutropin and 3α-phenylacetoxy tropane derivatives:
Metabolic Stability
- Hydrolysis Half-lives :
Receptor Off-Rate Kinetics
- MOR Dissociation (koff) :
Functional Selectivity
- β-Arrestin Recruitment Efficiency :
Structural determinants of these differences include:
- Ester Bulk Tolerance : The phenylacetate group creates steric hindrance in MOR extracellular vestibule
- Tropane Ring Orientation : Chair conformation stabilizes interactions with MOR transmembrane helix 6
- Cation-π Interactions : Enhanced aromatic stacking with Trp318 in MOR compared to aliphatic esters
Structure
3D Structure of Parent
Properties
CAS No. |
3087-02-3 |
|---|---|
Molecular Formula |
C16H22ClNO2 |
Molecular Weight |
295.80 g/mol |
IUPAC Name |
(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-phenylacetate;hydrochloride |
InChI |
InChI=1S/C16H21NO2.ClH/c1-17-13-7-8-14(17)11-15(10-13)19-16(18)9-12-5-3-2-4-6-12;/h2-6,13-15H,7-11H2,1H3;1H |
InChI Key |
IFNUPGBWWRYLQZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2CCC1CC(C2)OC(=O)CC3=CC=CC=C3.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tropine phenylacetate hydrochloride typically involves the esterification of tropine with phenylacetyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Esterification: Tropine reacts with phenylacetyl chloride in the presence of pyridine to form tropine phenylacetate.
Hydrochloride Formation: The resulting ester is then treated with hydrochloric acid to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous-flow synthesis techniques. These methods allow for the efficient and scalable production of the compound by integrating multiple reaction and purification steps into a single continuous process .
Chemical Reactions Analysis
Types of Reactions
Tropine phenylacetate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylacetic acid, while reduction may produce tropine phenylacetate alcohol.
Scientific Research Applications
Tropine phenylacetate hydrochloride has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other tropane derivatives.
Biology: Studied for its effects on biological systems, particularly its interactions with neurotransmitter receptors.
Medicine: Investigated for potential therapeutic uses, such as in the treatment of neurological disorders.
Industry: Utilized in the development of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of tropine phenylacetate hydrochloride involves its interaction with muscarinic acetylcholine receptors. As a muscarinic antagonist, it blocks the action of acetylcholine, leading to various physiological effects. This mechanism is similar to that of other tropane alkaloids, such as atropine .
Comparison with Similar Compounds
Structural Analogues and Pharmacological Profiles
The following table compares tropine phenylacetate hydrochloride with key structural analogues, highlighting differences in molecular properties, pharmacological activities, and synthesis methods:
Key Structural and Functional Differences
Ester Group Modifications: Phenylacetate vs. Hydroxydiphenylacetate: The diphenylacetate group in nortropinyl benzilate introduces bulkier aromatic substituents, which may reduce solubility but improve muscarinic receptor selectivity .
Pharmacokinetic Implications :
- This compound’s phenylacetate moiety is associated with moderate lipophilicity, balancing blood-brain barrier penetration and peripheral activity. In contrast, the p-nitrophenylacetate derivative’s higher molecular weight (340.80 vs. 289.78) may limit central nervous system uptake .
Synthetic Challenges :
- Tropine phenylacetate synthesis requires precise stoichiometry to avoid quaternary ammonium salt formation, whereas flavoxate HCl employs ion-exchange resins for purification .
Research Findings and Clinical Relevance
- Antitumor Potential: Phenylacetate, the free acid moiety of tropine phenylacetate, demonstrates growth inhibition and apoptosis in osteosarcoma cells via cell cycle arrest (G1 phase) and modulation of Bcl-2/Bax ratios .
- Enzymatic Interactions : Phenylacetate decarboxylase can metabolize phenylacetate, but tropine phenylacetate’s ester bond may confer resistance to enzymatic cleavage, prolonging its activity compared to sodium phenylacetate (used in hyperammonemia) .
Q & A
Q. What advanced impurity profiling techniques identify trace byproducts in synthesized this compound?
- Methodological Answer :
- HPLC-DAD-ELSD : Detect non-UV-active impurities (e.g., residual tropine) .
- Q-TOF-MS : High-resolution MS to characterize unknown impurities (mass error < 2 ppm) .
Data Presentation Guidelines
- Tables : Include reaction optimization data (e.g., temperature vs. yield) and receptor binding affinities (IC₅₀ values) .
- Figures : NMR spectra with peak assignments, molecular docking diagrams, and dose-response curves .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
